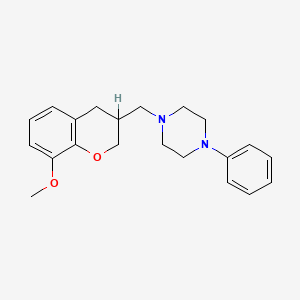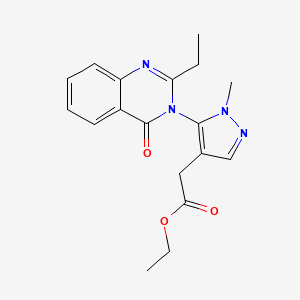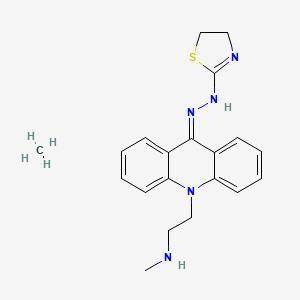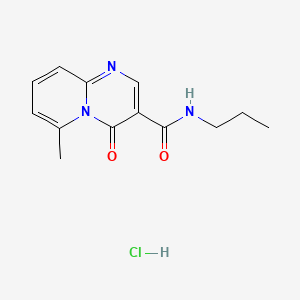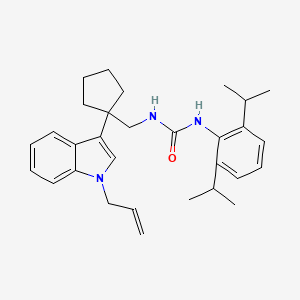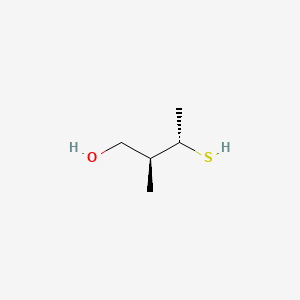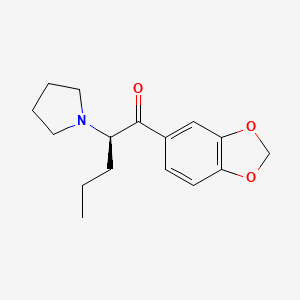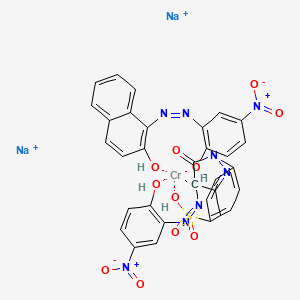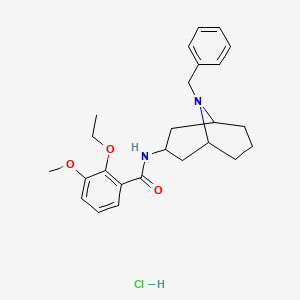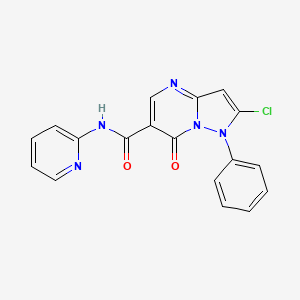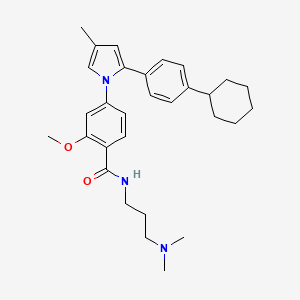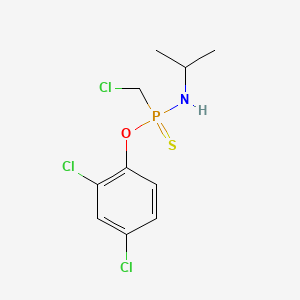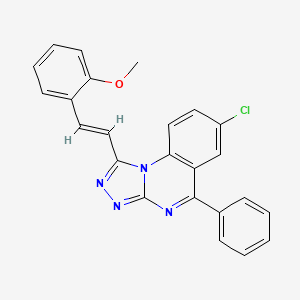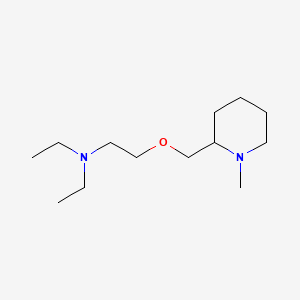
2-((2-(Diethylamino)ethoxy)methyl)-1-methylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-(Diethylamino)ethoxy)methyl)-1-methylpiperidine is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a diethylaminoethoxy group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(Diethylamino)ethoxy)methyl)-1-methylpiperidine typically involves the reaction of 1-methylpiperidine with 2-(diethylamino)ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature to ensure the completion of the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-((2-(Diethylamino)ethoxy)methyl)-1-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted piperidine derivatives.
Applications De Recherche Scientifique
2-((2-(Diethylamino)ethoxy)methyl)-1-methylpiperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of 2-((2-(Diethylamino)ethoxy)methyl)-1-methylpiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The diethylamino group can interact with biological targets through hydrogen bonding or ionic interactions, leading to modulation of biological pathways. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: Similar in structure but with a dimethylamino group instead of a diethylamino group.
2-(Diethylamino)ethanol: Lacks the piperidine ring, making it less structurally complex.
N,N-Diethylcysteamine: Contains a thiol group instead of an ethoxy group.
Uniqueness
2-((2-(Diethylamino)ethoxy)methyl)-1-methylpiperidine is unique due to the combination of the piperidine ring and the diethylaminoethoxy group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents.
Propriétés
Numéro CAS |
113750-11-1 |
|---|---|
Formule moléculaire |
C13H28N2O |
Poids moléculaire |
228.37 g/mol |
Nom IUPAC |
N,N-diethyl-2-[(1-methylpiperidin-2-yl)methoxy]ethanamine |
InChI |
InChI=1S/C13H28N2O/c1-4-15(5-2)10-11-16-12-13-8-6-7-9-14(13)3/h13H,4-12H2,1-3H3 |
Clé InChI |
VGHUILWKKACKKA-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOCC1CCCCN1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


